6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluoromethyl group, an ethoxyphenyl group, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the selective electrophilic di- and monofluorination of precursor compounds. For instance, a domino protocol can be employed for the selective synthesis of difluoromethylated pyrimidine derivatives using readily available starting materials such as 2-aminoacetophenones and iso(thio)cyanates, mediated by reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction environment, such as temperature, solvent, and pH, to favor the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The ethoxyphenyl and methyl groups contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share the difluoromethyl group and have similar synthetic routes.
4-fluoromethyl quinazolinones: Similar in structure but with a monofluoromethyl group instead of difluoromethyl.
Uniqueness
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and ethoxyphenyl groups distinguishes it from other pyrimidine derivatives, potentially offering enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-20-11-6-4-10(5-7-11)19-13-8-12(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMBIUNNQWKSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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